molecular formula C20H20N2O11S3 B103052 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid CAS No. 16452-02-1

4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid

Cat. No. B103052
CAS RN: 16452-02-1
M. Wt: 560.6 g/mol
InChI Key: CEMDQJGTKZWFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid, also known as Acid Orange 7, is a synthetic dye commonly used in textile, paper, and leather industries. It belongs to the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Acid Orange 7 has a molecular formula of C16H14N3O7S2 and a molecular weight of 452.42 g/mol.

Mechanism Of Action

The mechanism of action of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 is not fully understood. However, it is believed that the azo group in 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 can be reduced by intestinal microflora to form aromatic amines, which are potential carcinogens. In addition, 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been shown to induce oxidative stress and DNA damage in human cells.

Biochemical And Physiological Effects

4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been shown to have toxic effects on various organisms. In rats, oral administration of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 at high doses caused liver and kidney damage. In addition, 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been shown to have mutagenic and carcinogenic effects in bacterial and mammalian cell systems.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 in laboratory experiments is its availability and low cost. 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 is a widely used dye and can be easily obtained from chemical suppliers. However, one limitation of using 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 is its potential toxicity and mutagenicity. Therefore, appropriate safety measures should be taken when handling 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 in laboratory experiments.

Future Directions

There are several future directions for research on 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7. One area of research could focus on the development of safer alternatives to 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 for use in the textile, paper, and leather industries. Another area of research could focus on the development of methods for the removal of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 from wastewater and industrial effluents. In addition, further research is needed to fully understand the mechanism of action and potential health effects of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7.

Synthesis Methods

4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 can be synthesized by the diazotization of 2-amino-4-methoxy-5-methylbenzenesulfonic acid, followed by coupling with 2-hydroxy-3-naphthoic acid. The resulting compound is then sulfonated with sulfuric acid to produce the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been extensively used as a model compound in various scientific research studies. It is commonly used as a pH indicator due to its color change from yellow to orange-red at pH 3.0-4.3. 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been used as a chromophore in the development of optical sensors for the detection of nitrite and nitrate.

properties

CAS RN

16452-02-1

Product Name

4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid

Molecular Formula

C20H20N2O11S3

Molecular Weight

560.6 g/mol

IUPAC Name

4-hydroxy-3-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H20N2O11S3/c1-12-9-15(17(32-2)11-18(12)34(24,25)8-7-33-36(29,30)31)21-22-16-10-19(35(26,27)28)13-5-3-4-6-14(13)20(16)23/h3-6,9-11,23H,7-8H2,1-2H3,(H,26,27,28)(H,29,30,31)

InChI Key

CEMDQJGTKZWFEB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O

Other CAS RN

16452-02-1

Origin of Product

United States

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